molecular formula C25H18N2O5 B11685862 methyl 4-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate

methyl 4-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11685862
M. Wt: 426.4 g/mol
InChI Key: QFNXEGZBWNETIS-HMMYKYKNSA-N
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Description

Methyl 4-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing nitrogen, and is substituted with various functional groups, including a nitrobenzylidene and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with a pyrrole derivative under acidic conditions to form the benzylidene intermediate. This intermediate is then subjected to esterification with methyl benzoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(3E)-3-(4-aminobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

Methyl 4-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C25H18N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 4-[(3E)-3-[(4-nitrophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoate

InChI

InChI=1S/C25H18N2O5/c1-32-25(29)19-9-13-21(14-10-19)26-23(18-5-3-2-4-6-18)16-20(24(26)28)15-17-7-11-22(12-8-17)27(30)31/h2-16H,1H3/b20-15+

InChI Key

QFNXEGZBWNETIS-HMMYKYKNSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4

Origin of Product

United States

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